Methyl methoxycarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

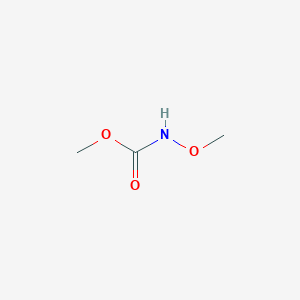

Methyl methoxycarbamate is an organic compound with the molecular formula C3H7NO3. It is a colorless to almost colorless liquid or crystalline solid. This compound is a derivative of carbamic acid and is used in various chemical and industrial applications.

Wirkmechanismus

Target of Action

Methyl methoxycarbamate, also known as methomyl, is a broad-spectrum carbamate insecticide . The primary targets of this compound are arthropods, nematodes, flies, and crop pests . It is designed to interact with these organisms, disrupting their normal functions and ultimately leading to their elimination .

Biochemical Pathways

This compound may affect various biochemical pathways. Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . They interfere with metabolism, signal transduction pathways, structural tissue compartments, and cellular structures .

Pharmacokinetics

The pharmacokinetics of this compound, like other carbamates, involves absorption, distribution, metabolism, and excretion (ADME). Carbamates are known to exhibit good chemical and proteolytic stabilities, making them suitable for use in various applications . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Result of Action

The result of this compound’s action at the molecular and cellular level can be quite diverse, depending on the specific target and the extent of exposure. At high concentrations, it can cause a range of toxic effects, including cytotoxicity, hepatotoxicity, and neurotoxicity . At lower concentrations, it may alter cell function, leading to potentially detrimental outcomes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, variations in reported adsorption coefficients and half-lives indicate that environmental conditions are important in influencing this pesticide’s transport (i.e., leaching) and degradation . Furthermore, the presence of other chemicals in the environment can also impact the action of this compound .

Biochemische Analyse

Biochemical Properties

Methyl methoxycarbamate, like other carbamates, plays a crucial role in various biochemical reactions. The methoxy group on the tolyl-methoxycarbamate moiety is readily lost, with few major metabolites retaining this group .

Molecular Mechanism

It is known that carbamates exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that the effects of carbamates can vary with dosage, with potential toxic or adverse effects at high doses

Transport and Distribution

It is known that carbamates can be transported and distributed within cells and tissues

Subcellular Localization

It is known that the subcellular localization of specialized metabolites can have significant effects on their activity or function

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl methoxycarbamate can be synthesized through the reaction of methanol with urea. The reaction proceeds as follows:

CO(NH2)2+CH3OH→CH3OC(O)NH2+NH3

This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound can also be produced by reacting ammonia with methyl chloroformate or dimethyl carbonate. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl methoxycarbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxides and hydroxyl derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted carbamates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl methoxycarbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It is studied for its potential biological activities and interactions with enzymes.

Medicine: It is explored for its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.

Industry: It is used in the production of pesticides, fungicides, and other agrochemicals.

Vergleich Mit ähnlichen Verbindungen

Methyl carbamate: Similar in structure but lacks the methoxy group.

Ethyl carbamate: Contains an ethyl group instead of a methyl group.

Pyraclostrobin: A more complex carbamate used as a fungicide.

Uniqueness: Methyl methoxycarbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group allows for unique substitution reactions that are not possible with simpler carbamates.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it valuable for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help in exploring new uses and developing innovative products.

Eigenschaften

IUPAC Name |

methyl N-methoxycarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-6-3(5)4-7-2/h1-2H3,(H,4,5) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSJOPSUEZGJNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.